3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl-
Overview
Description
3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl- is a chemical compound that belongs to the class of pyridazine derivatives Pyridazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
The synthesis of 3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl- typically involves the reaction of 3-pyridazinecarboxylic acid with ethoxyamine and 3-pyridinylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically results in the formation of corresponding pyridazinecarboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced pyridazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, where nucleophiles such as amines or thiols replace specific substituents on the ring. Common reagents for these reactions include alkyl halides and sulfonyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols or amines .
Scientific Research Applications
3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl- has several scientific research applications:
Chemistry: In synthetic chemistry, this compound is used as an intermediate for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable building block for various chemical transformations.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.
Medicine: In medicinal chemistry, 3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl- is explored for its potential therapeutic effects. It has been investigated for its anti-inflammatory and anticancer properties.
Industry: In the industrial sector, this compound is used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The pathways involved in its mechanism of action include inhibition of enzyme activity, modulation of signaling pathways, and interference with cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl- can be compared with other similar compounds, such as:
6-Chloro-N-(3-pyridinyl)-3-pyridazinecarboxamide: This compound has a chloro substituent instead of an ethoxy group, which may result in different reactivity and biological activity.
6-Chloro-N-(2-ethoxyethyl)-3-pyridazinecarboxamide: The presence of an ethoxyethyl group instead of a pyridinyl group can influence the compound’s solubility and interaction with biological targets.
6-Chloro-N-(4-pyridinylmethyl)-3-pyridazinecarboxamide: The pyridinylmethyl substituent may affect the compound’s binding affinity and specificity for certain enzymes.
Properties
IUPAC Name |
6-ethoxy-N-pyridin-3-ylpyridazine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-2-18-11-6-5-10(15-16-11)12(17)14-9-4-3-7-13-8-9/h3-8H,2H2,1H3,(H,14,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DALLDYXCPPHRGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C(=O)NC2=CN=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801239561 | |
Record name | 3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801239561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1351658-99-5 | |
Record name | 3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1351658-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801239561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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